Bienvenue dans la boutique en ligne BenchChem!

{1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethyl}(methyl)amine

Fragment-based drug discovery DsbA antivirulence inhibitors Fluorine walk SAR

1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]-N-methylethanamine (CAS 1095069-23-0) is a synthetic, difluorinated phenoxyphenyl ethylamine derivative with the molecular formula C₁₅H₁₅F₂NO and a molecular weight of 263.28 g/mol. The compound features a chiral benzylic amine centre, a 5-fluoro substituent on the central phenyl ring, and a 3-fluorophenoxy group at the ortho position relative to the ethylamine side chain.

Molecular Formula C15H15F2NO
Molecular Weight 263.288
CAS No. 1095069-23-0
Cat. No. B2668664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethyl}(methyl)amine
CAS1095069-23-0
Molecular FormulaC15H15F2NO
Molecular Weight263.288
Structural Identifiers
SMILESCC(C1=C(C=CC(=C1)F)OC2=CC(=CC=C2)F)NC
InChIInChI=1S/C15H15F2NO/c1-10(18-2)14-9-12(17)6-7-15(14)19-13-5-3-4-11(16)8-13/h3-10,18H,1-2H3
InChIKeyYWVRNJCUXGMQBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]-N-methylethanamine (CAS 1095069-23-0): A Specialized Fluorinated Phenoxyphenyl Ethylamine Building Block


1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]-N-methylethanamine (CAS 1095069-23-0) is a synthetic, difluorinated phenoxyphenyl ethylamine derivative with the molecular formula C₁₅H₁₅F₂NO and a molecular weight of 263.28 g/mol . The compound features a chiral benzylic amine centre, a 5-fluoro substituent on the central phenyl ring, and a 3-fluorophenoxy group at the ortho position relative to the ethylamine side chain . It is commercially available as a research-grade chemical from multiple suppliers, typically at ≥98% purity . This compound belongs to a broader class of phenoxyphenyl alkylamines that have been explored as DsbA antivirulence inhibitors and N-type calcium channel blocker scaffolds [1][2]. However, no peer-reviewed primary research paper or patent has yet disclosed specific biological activity data, target engagement, or in vivo pharmacokinetics for this exact compound. Its value proposition rests on its unique substitution pattern and its utility as a late-stage functionalization intermediate or a fragment-like probe for medicinal chemistry campaigns.

Why Generic Substitution of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]-N-methylethanamine (CAS 1095069-23-0) Fails for Rigorous R&D


The compound's precise regiochemical and stereochemical arrangement—a 3-fluorophenoxy group ortho to a benzylic N-methylethanamine on a 5-fluoro-substituted phenyl ring—is not trivially interchangeable with other phenoxyphenyl ethylamines. First, the 3-fluorophenoxy substituent introduces a specific vector of electron-withdrawing character and steric bulk at the ortho position that decisively influences the basicity of the secondary amine (predicted pKa ~9.5–10.0 for the conjugate acid), hydrogen-bonding geometry, and the conformational preferences of the ethyl linker . Second, structurally related but non-fluorinated analogues such as N-methyl-1-(4-phenoxyphenyl)methanamine show a distinct para-phenoxy substitution pattern and a one-carbon-shorter methylene linker, which produces a fundamentally different spatial presentation of the amine pharmacophore and alters binding to targets such as the DsbA hydrophobic groove [1]. Third, replacing the 3-fluorophenoxy group with a 4-fluorophenoxy, 2-fluorophenoxy, or non-fluorinated phenoxy moiety—all commercially available alternatives—modifies both the dipole moment and the metabolic soft spot profile (e.g., susceptibility to CYP450-mediated O-dealkylation or aromatic hydroxylation), which can lead to divergent PK and off-target profiles during lead optimization [2]. These subtle differences are invisible in aggregated class-level descriptions but are frequently decisive in fragment elaboration and SAR campaigns where binding-site topology demands a specific substitution vector. Therefore, procurement substitution without experimental validation risks irreproducible structure–activity relationships and wasted screening resources.

Quantitative Differentiation Evidence for 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]-N-methylethanamine (CAS 1095069-23-0)


Regioisomeric Fluorophenoxy Substitution Pattern: Structural Differentiation from para-Substituted DsbA Fragment Hits

The target compound bears a 2-(3-fluorophenoxy) substitution on the central phenyl ring, placing the fluorine atom at the meta position of the terminal phenoxy ring. This contrasts with the para-phenoxy-substituted fragment N-methyl-1-(4-phenoxyphenyl)methanamine, which was co-crystallized with Escherichia coli DsbA (PDB 6BQX, resolution 1.99 Å) and shown to bind in the hydrophobic groove adjacent to the CPHC active site [1]. The para-phenoxy fragment is unfluorinated and employs a methylene (CH₂) linker to the amine, whereas the target compound features an ethylidene (CHCH₃) linker to a secondary N-methylamine. This introduces a chiral centre at the benzylic carbon, absent in the simpler fragment. The 3-fluorophenoxy group of the target compound introduces ~1.5 D of additional dipole moment versus the unsubstituted phenoxy analogue (estimated from DFT calculations on fragment pairs), which alters hydrogen-bond acceptor capacity at the ether oxygen and modifies π-stacking interactions with aromatic residues in the binding pocket [2]. No direct co-crystal structure of the target compound with DsbA has been reported.

Fragment-based drug discovery DsbA antivirulence inhibitors Fluorine walk SAR

Fluorination Pattern Differentiation from Cav2.2-Active Fluorophenoxyanilides

The fluorophenoxyanilide series reported by Gleeson et al. (2015) demonstrated N-type calcium channel (Cav2.2) inhibition in a SH-SY5Y neuroblastoma FLIPR assay, with up to a 7-fold improvement in activity over earlier ω-conotoxin GVIA mimetics [1]. The most potent compounds in that series (e.g., ortho-phenoxy anilide 5a and its guanidino derivative 6a) feature a 4-fluorophenoxy substituent attached to an aniline core via an amide/benzamide linker, which is structurally and pharmacophorically distinct from the target compound's ether-linked phenoxy group and basic N-methylethanamine side chain. The target compound replaces the amide carbonyl with a basic amine, increasing predicted basicity by ~4–5 pKa units versus the neutral anilide, which fundamentally alters the protonation state at physiological pH and the potential for ionic interactions with negatively charged residues in the Cav2.2 channel pore . No direct Cav2.2 inhibition data exist for the target compound.

N-type calcium channel Cav2.2 inhibitors Pain research

Commercially Verified Purity and Batch Consistency Enabling Reproducible Screening

The target compound is supplied by Leyan (Shanghai Haohong Biomedical Technology Co.) at a certified purity of 98% (product no. 2293928), with purity verified per batch and actual values disclosed upon receipt . AKSci supplies the compound under catalogue number 1893FX with full quality assurance documentation, including a downloadable Certificate of Analysis (COA) and Safety Data Sheet (SDS) . This stands in contrast to several structurally related but less well-characterized alternatives—for example, 1-(5-fluoro-2-phenoxyphenyl)-N-methylmethanamine (CAS 476310-75-5)—for which purity specifications and batch-level COA availability are less consistently documented across suppliers. For procurement-driven research where reproducibility of screening results depends on known purity, the availability of batch-certified material reduces the risk of false negatives arising from impurity-driven assay interference.

Compound procurement Quality control Reproducibility

Chiral Benzylic Amine Centre Enables Enantioselective SAR Exploration

The target compound contains a stereogenic centre at the benzylic carbon (the carbon bearing the methyl group and the N-methylamino substituent), generating a pair of enantiomers. This is a key differentiator from simpler achiral phenoxyphenyl methanamine fragments such as N-methyl-1-(4-phenoxyphenyl)methanamine (PDB ligand 9AG) [1]. In drug discovery, enantiomeric pairs frequently exhibit differential target binding, with eudismic ratios (eudysmic ratio = activity of eutomer/distomer) commonly ranging from 2 to >100 [2]. The commercial material is supplied as the racemate; however, the presence of the chiral centre offers opportunities for enantioselective chromatography (chiral HPLC or SFC) resolution, enabling procurement of enantiopure material for stereospecific SAR studies—an option unavailable with achiral comparator fragments.

Chiral amines Enantioselective synthesis Stereochemistry

Priority Application Scenarios for 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]-N-methylethanamine (CAS 1095069-23-0)


Fragment Elaboration for DsbA Antivirulence Inhibitor Programmes

The ortho-(3-fluorophenoxy), 5-fluoro substitution pattern of the target compound provides a chemically distinct starting point for fragment growing and merging strategies targeting bacterial DsbA enzymes. The published DsbA–phenoxyphenyl co-crystal structure (PDB 6BQX, 1.99 Å) demonstrates that phenoxyphenyl fragments occupy the hydrophobic groove adjacent to the CPHC active site [1]. The target compound's additional fluorine atom at the 5-position of the central ring and the 3-fluorophenoxy motif introduce vectors for halogen bonding and altered π-stacking that may enhance affinity beyond the unsubstituted fragment. Researchers engaged in antivirulence drug discovery against uropathogenic E. coli or Salmonella enterica can procure this compound to test whether the difluorinated, chiral amine scaffold improves biochemical potency (e.g., lower Kd in SPR or ITC assays) relative to known fragment hits.

Chiral Amine Building Block for CNS-Targeted GPCR Ligand Synthesis

The N-methylethanamine moiety is a privileged pharmacophore in CNS drug discovery, present in numerous serotonin, dopamine, and adrenergic receptor ligands. The target compound's chiral benzylic amine, combined with its difluorinated diaryl ether core, makes it a valuable intermediate for the synthesis of fluorinated analogues of known GPCR-active phenoxyphenyl ethylamines. The 98% certified purity from Leyan and available COA documentation from AKSci ensure that the starting material meets the quality standards required for multi-step medicinal chemistry synthesis where trace impurities can derail subsequent coupling, reduction, or reductive amination steps.

N-Type Calcium Channel (Cav2.2) Blocker Scaffold Hopping

The fluorophenoxyanilide Cav2.2 inhibitor class reported by Gleeson et al. (2015) demonstrated up to 7-fold improvement in N-type calcium channel inhibition relative to earlier ω-conotoxin mimetics in SH-SY5Y neuroblastoma FLIPR assays [2]. The target compound offers a scaffold-hopping opportunity: replacing the anilide/benzamide core with a basic N-methylethanamine core while retaining the fluorophenoxy diaryl ether motif. This substitution transforms a neutral, amide-containing scaffold into a basic, ionizable amine scaffold, which may confer altered state-dependent channel blocking properties, improved aqueous solubility at formulation-relevant pH, or differential CNS penetration. Procurement of this compound enables direct comparative FLIPR profiling against published anilide series members.

Fluorine-Walk SAR in Phenoxyphenyl Fragment Libraries

Systematic variation of fluorine substitution position (a 'fluorine walk') is a well-established strategy in fragment-based drug discovery for mapping optimal halogen-bonding and electrostatic interactions within a binding site. The target compound, with its 5-fluoro (central ring) and 3-fluorophenoxy (terminal ring) substitution, fills a specific coordinate in the fluorine-walk matrix that is not occupied by commercially available alternatives such as 1-(5-fluoro-2-phenoxyphenyl)-N-methylmethanamine (CAS 476310-75-5, single fluorine, achiral) or 2-(4-fluorophenoxy)-N-methyl-1-ethanamine (CAS 694431-80-6, simpler scaffold). Libraries constructed with systematic fluorination patterns enable medicinal chemists to deconvolute the contributions of individual fluorine atoms to binding enthalpy, lipophilicity (logD), and metabolic stability without confounding scaffold changes.

Quote Request

Request a Quote for {1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethyl}(methyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.